

3-Methoxy-4'-methylbenzophenone synthesis pathways

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Compound of Interest

Compound Name:	3-Methoxy-4'-methylbenzophenone
Cat. No.:	B017861

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An In-depth Technical Guide on the Synthesis of **3-Methoxy-4'-methylbenzophenone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for **3-Methoxy-4'-methylbenzophenone**, a valuable intermediate in various chemical and pharmaceutical applications. The document details established methods, including Friedel-Crafts acylation and Grignard reactions, presenting quantitative data, experimental protocols, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of **3-Methoxy-4'-methylbenzophenone** can be achieved through several established organic chemistry reactions. The most prominent methods are Friedel-Crafts acylation and synthesis via a Grignard reagent. A modern alternative involves the Suzuki coupling reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.^[1] ^[2] In this pathway, an acyl group is introduced to an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of **3-Methoxy-4'-methylbenzophenone**, this typically involves

the reaction of 3-methoxybenzoyl chloride with toluene, catalyzed by aluminum chloride (AlCl_3).

[3][4]

Reaction Scheme:

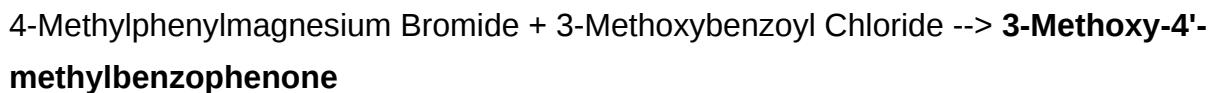


The acylium ion generated from 3-methoxybenzoyl chloride and aluminum chloride acts as the electrophile, which then attacks the electron-rich toluene ring.

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds.[5][6] In the context of synthesizing **3-Methoxy-4'-methylbenzophenone**, a Grignard reagent, such as 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium), can react with a 3-methoxybenzoyl derivative (like 3-methoxybenzoyl chloride or a 3-methoxybenzoate ester) to form the desired benzophenone.[1] This pathway involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the electrophile.[5]

Reaction Scheme:



Alternatively, the Grignard reagent can be prepared from 3-bromoanisole and then reacted with a 4-methylbenzoyl derivative.

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[7][8][9] To synthesize **3-Methoxy-4'-methylbenzophenone**, this could involve the coupling of 3-methoxyphenylboronic acid with 4-methylbenzoyl chloride or 4-bromotoluene in the presence of a palladium catalyst and a base.[7] While a specific protocol for this exact molecule is not detailed in the provided results, it represents a modern and efficient alternative to traditional methods.[10]

Reaction Scheme:

3-Methoxyphenylboronic Acid + 4-Methylbenzoyl Chloride --(Pd catalyst, base)--> **3-Methoxy-4'-methylbenzophenone**

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathways for **3-Methoxy-4'-methylbenzophenone**.

Synthesis Pathway	Starting Materials	Catalyst/Reagent	Solvent	Reaction Time	Yield	Reference
Friedel-Crafts Acylation	3-Methoxybenzoyl chloride, Toluene	Aluminum chloride (AlCl_3)	Dichloromethane (CH_2Cl_2)	4 hours	Quantitative	[3]
Grignard Reaction	Phenylmagnesium bromide, Benzoyl chloride	$\text{Ni}(\text{CO}_4)_2$ (optional)	Not specified	Not specified	89% (for 4-methylbenzophenone)	[1]
Suzuki Coupling	Bromobenzoyl chlorides, Phenylboronic acids	$\text{Pd}_2(\text{dba})_3$	Toluene	4 hours	Not specified for target molecule	[7]

Experimental Protocols

Friedel-Crafts Acylation of Toluene with 3-Methoxybenzoyl Chloride[3]

Materials:

- 3-Methoxybenzoyl chloride

- Toluene
- Aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- 37% Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)

Procedure:

- A suspension of AlCl_3 (1.1 equivalents) in CH_2Cl_2 (40 ml) is prepared.
- A solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH_2Cl_2 (10 ml) is added dropwise to the AlCl_3 suspension.
- The resulting mixture is stirred at room temperature for 4 hours.
- The reaction mixture is then poured into 200 ml of a mixture of ice and 37% by weight HCl (1/1 v/v).
- The organic and aqueous phases are separated.
- The organic phase is dehydrated with sodium sulfate.
- The mixture is filtered, and the organic solvent is evaporated to obtain 4-methyl-3'-methoxybenzophenone.

Characterization Data:[3]

- Yield: Quantitative
- IR (nujol) (cm^{-1}): 1690 (C=O)
- $^1\text{H-NMR}$ (CDCl_3) δ : 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, $J=8.4$ Hz)

- Elemental Analysis (Calculated for $C_{15}H_{14}O_2$): C, 79.62; H, 6.24
- Elemental Analysis (Found): C, 79.53; H, 6.22

General Protocol for Grignard Synthesis of Benzophenones[6][11]

Materials:

- An aryl bromide (e.g., 4-bromotoluene or 3-bromoanisole)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- An acyl chloride or ester (e.g., 3-methoxybenzoyl chloride or methyl 4-methylbenzoate)
- 3M Hydrochloric acid (HCl)

Procedure:

- Grignard Reagent Preparation: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flame-dried flask under an inert atmosphere. A solution of the aryl bromide in anhydrous ether or THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
- Reaction with Electrophile: The solution of the acyl chloride or ester in anhydrous ether or THF is added slowly to the cooled Grignard reagent. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
- Workup: The reaction is quenched by the slow addition of 3M HCl. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.
- Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Suzuki Coupling for Benzophenone Synthesis[7]

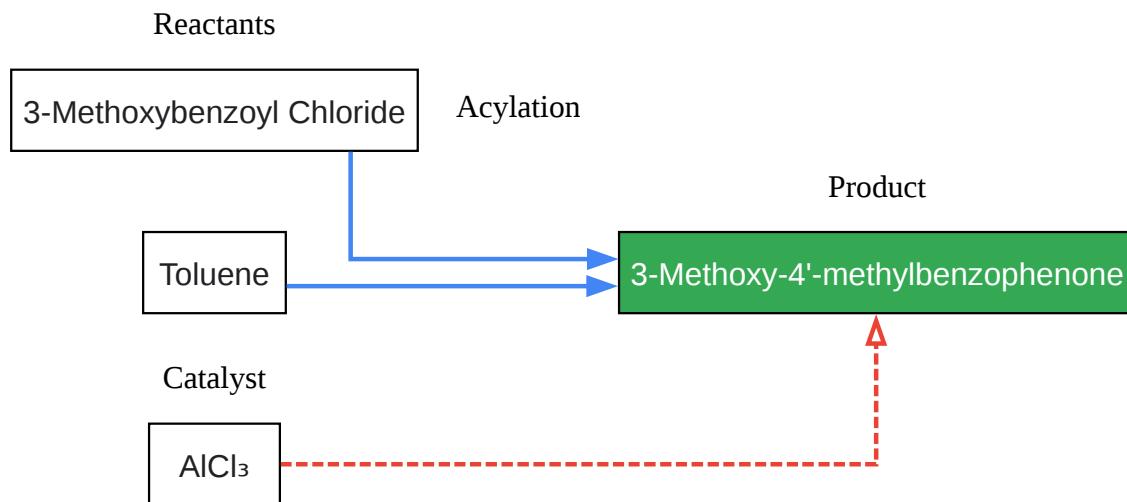
Materials:

- An arylboronic acid (e.g., 3-methoxyphenylboronic acid)
- An aryl halide (e.g., 4-methylbenzoyl chloride)
- A palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- A base (e.g., K_2CO_3)
- An organic solvent (e.g., Toluene)

Procedure:

- In a reaction flask, the arylboronic acid, aryl halide, base, and palladium catalyst are combined.
- The solvent is added, and the mixture is heated under reflux for a specified time (e.g., 4 hours).
- After the reaction is complete, the mixture is cooled and worked up by washing with an aqueous solution (e.g., 1.5 M NaOH).
- The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
- Purification is typically performed by column chromatography or recrystallization.

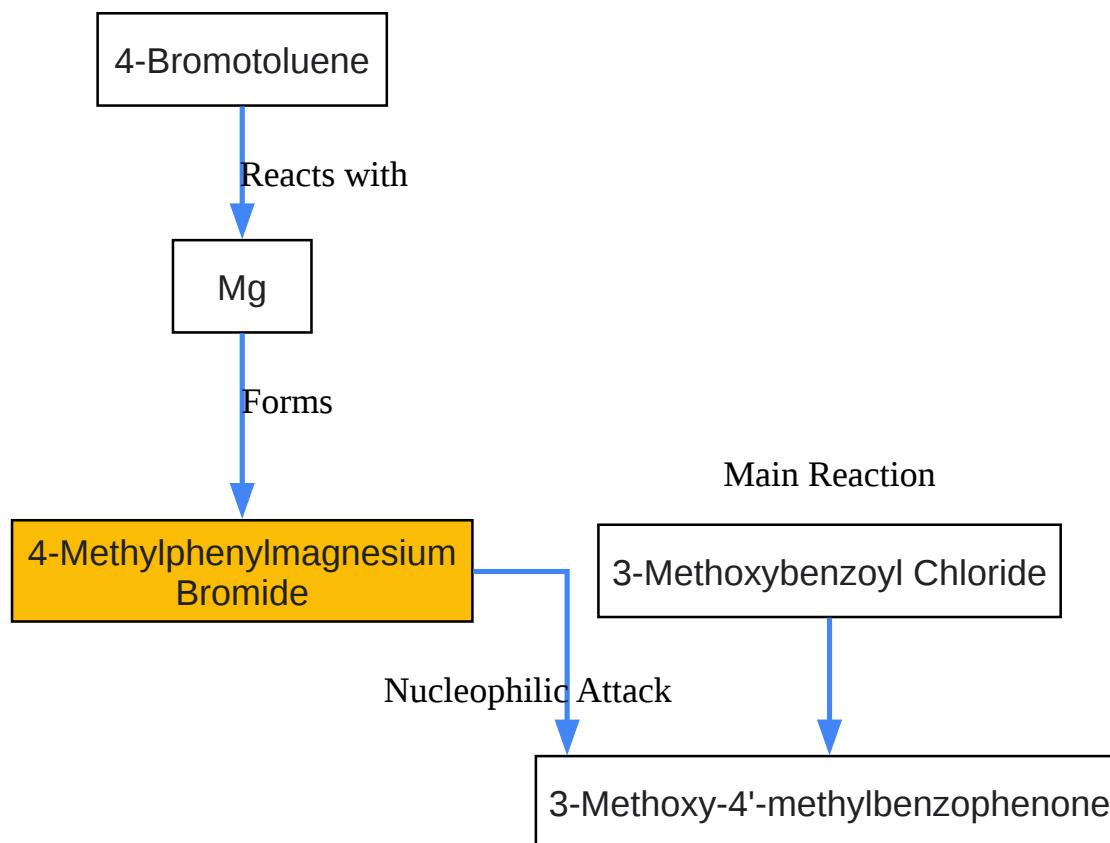
Synthesis Pathway Diagrams



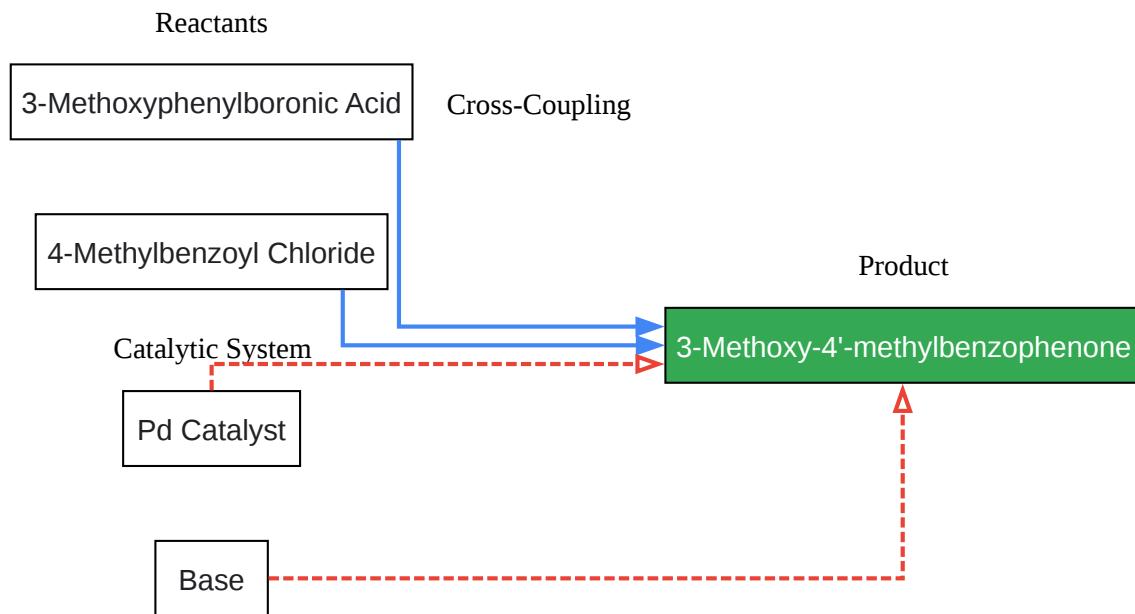
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Caption: Friedel-Crafts Acylation Pathway.

Grignard Reagent Preparation

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Caption: Grignard Reaction Workflow.



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Caption: Suzuki Coupling Pathway.

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